Cas no 1806367-45-2 (2,3-Dichloro-5-methylbenzoic acid)
2,3-Dichloro-5-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloro-5-methylbenzoic acid
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- MDL: MFCD28041250
- Inchi: 1S/C8H6Cl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
- InChI Key: IOWFZUIZTVBMDS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C)=CC=1C(=O)O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Topological Polar Surface Area: 37.3
2,3-Dichloro-5-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011590-250mg |
2,3-Dichloro-5-methylbenzoic acid |
1806367-45-2 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
| Alichem | A010011590-500mg |
2,3-Dichloro-5-methylbenzoic acid |
1806367-45-2 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
| Alichem | A010011590-1g |
2,3-Dichloro-5-methylbenzoic acid |
1806367-45-2 | 97% | 1g |
1,579.40 USD | 2021-07-06 | |
| Matrix Scientific | 142384-1g |
2,3-Dichloro-5-methylbenzoic acid, 95% |
1806367-45-2 | 95% | 1g |
$1998.00 | 2023-09-10 |
2,3-Dichloro-5-methylbenzoic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2,3-Dichloro-5-methylbenzoic acid
Recent Advances in the Application of 2,3-Dichloro-5-methylbenzoic Acid (CAS: 1806367-45-2) in Chemical Biology and Pharmaceutical Research
2,3-Dichloro-5-methylbenzoic acid (CAS: 1806367-45-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative, characterized by its chloro and methyl substituents, has shown promising potential in various applications, including drug discovery, agrochemical development, and material science. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, shedding light on its versatility as a building block for more complex molecules.
One of the key areas of research involving 2,3-dichloro-5-methylbenzoic acid is its role as an intermediate in the synthesis of bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel antimicrobial agents. Researchers utilized this compound to synthesize a series of derivatives that exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the chloro and methyl groups in enhancing the lipophilicity and membrane permeability of the resulting molecules.
In addition to its antimicrobial applications, 2,3-dichloro-5-methylbenzoic acid has been investigated for its potential in agrochemicals. A recent report in the Journal of Agricultural and Food Chemistry described its use as a precursor for herbicides with improved selectivity and environmental safety profiles. The study emphasized the compound's ability to undergo selective transformations, enabling the creation of herbicidal agents that target specific weed species while minimizing harm to crops.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 2,3-dichloro-5-methylbenzoic acid. A 2024 publication in Organic Process Research & Development outlined a novel catalytic method for its synthesis, achieving higher yields and reduced environmental impact compared to traditional approaches. This development is particularly significant for scaling up production while adhering to green chemistry principles.
The compound's physicochemical properties have also been the subject of recent investigations. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns. These findings, published in Physical Chemistry Chemical Physics, have important implications for understanding its behavior in various chemical environments and predicting its interactions with biological targets.
Looking forward, researchers are exploring the potential of 2,3-dichloro-5-methylbenzoic acid in drug discovery programs targeting protein-protein interactions. Preliminary results suggest that derivatives of this compound may serve as scaffolds for developing inhibitors of challenging therapeutic targets. The unique spatial arrangement of its substituents appears to confer favorable binding characteristics that could be exploited in rational drug design.
In conclusion, the growing body of research on 2,3-dichloro-5-methylbenzoic acid (CAS: 1806367-45-2) underscores its importance as a versatile chemical entity with multiple applications in pharmaceutical and chemical research. As synthetic methodologies continue to advance and our understanding of its biological activities deepens, this compound is likely to play an increasingly significant role in the development of new therapeutic and agrochemical agents.
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